molecular formula C12H10N4O3 B14448745 8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin CAS No. 76239-26-4

8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin

Cat. No.: B14448745
CAS No.: 76239-26-4
M. Wt: 258.23 g/mol
InChI Key: DZEXGGCYFBFCSJ-UHFFFAOYSA-N
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Description

8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin is a synthetic organic compound with the molecular formula C12H10N4O3 and a molecular weight of 258.08 g/mol . This compound belongs to a class of coumarin derivatives functionalized with a tetrazole group, which have been investigated in pharmaceutical research for their biological activity . Specifically, such derivatives have been studied as potential antiallergic agents, with research indicating that the introduction of an alkoxy group, such as the 8-ethoxy substituent in this molecule, can contribute to improved activity . The structure combines a coumarin backbone, known for its photophysical properties, with a 1H-tetrazole moiety, a heterocycle often used in medicinal chemistry as a bioisostere for carboxylic acids. This unique combination makes it a valuable scaffold for researchers in areas including medicinal chemistry, where it can be used as a building block for novel bioactive molecules, and in materials science, where its fluorescent properties may be utilized. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

76239-26-4

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

8-ethoxy-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C12H10N4O3/c1-2-18-9-5-3-4-7-6-8(11-13-15-16-14-11)12(17)19-10(7)9/h3-6H,2H2,1H3,(H,13,14,15,16)

InChI Key

DZEXGGCYFBFCSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin typically involves the introduction of the ethoxy group and the tetrazole ring onto the coumarin backbone. One common method includes the reaction of 8-hydroxycoumarin with ethyl iodide in the presence of a base to form 8-ethoxycoumarin. This intermediate is then reacted with sodium azide and ammonium chloride to introduce the tetrazole ring, yielding the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit xanthine oxidase, an enzyme involved in purine metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

8-Hydroxy-3-(1H-tetrazol-5-yl)coumarin
  • Substituents : Hydroxy group at position 8, tetrazole at position 3.
  • Hydroxy groups are prone to oxidation, which may affect stability .
8-Methoxy-3-Substituted Coumarins
  • Example : 8-Methoxycoumarin-3-carboxamide derivatives (e.g., Compound 2 in ).
  • Substituents : Methoxy at position 8, carboxamide or oxazole at position 3.
  • Key Differences : Methoxy groups confer moderate lipophilicity and metabolic stability. Carboxamide/oxazole moieties at position 3 enhance anticancer activity, as seen in breast cancer cell lines .
  • Applications : Demonstrated anticancer activity (e.g., 5-Bromo-3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarin inhibits tumor growth ).
8-Hexyloxy-3-(1H-tetrazol-5-yl)coumarin (KP-136)
  • Substituents : Hexyloxy chain at position 8, tetrazole at position 3.
  • Applications : Compared to disodium cromoglycate (DSCG), KP-136 showed promise in asthma treatment due to mast cell stabilization .
Di(1H-tetrazol-5-yl) Methanone Oxime
  • Substituents: Dual tetrazole groups linked via a methanone oxime bridge.
  • Key Differences: Extensive hydrogen bonding network confers high thermal stability (decomposition at 288.7°C) compared to mono-tetrazole coumarins .
  • Applications : Primarily studied for energetic materials due to stability.

Physicochemical Properties

Compound Name Substituent (Position 8) Substituent (Position 3) Thermal Stability (°C) LogP (Predicted)
8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin Ethoxy 1H-tetrazol-5-yl Data pending ~2.1 (estimated)
8-Hydroxy-3-(1H-tetrazol-5-yl)coumarin Hydroxy 1H-tetrazol-5-yl Not reported ~1.3
8-Methoxy-3-carboxamide coumarin Methoxy Carboxamide Not reported ~1.8
KP-136 Hexyloxy 1H-tetrazol-5-yl Not reported ~3.5
Di(1H-tetrazol-5-yl) methanone oxime N/A Di(tetrazolyl) methanone oxime 288.7 ~0.9

Notes:

  • Ethoxy and hexyloxy groups increase LogP, enhancing membrane permeability but risking solubility issues.
  • Tetrazole’s bioisosteric replacement of carboxylic acids improves metabolic stability .

Q & A

Q. Table 1. Thermodynamic Parameters for 3-(1H-tetrazol-5-yl)coumarin–BSA Binding

Temperature (°C)Kb(×104M⁻¹)K_b \, (\times 10^4 \, \text{M⁻¹})nnΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
251.980.98-18.2-26.1-25.3
371.120.85-17.8-26.1-25.1
Data adapted from studies on structurally analogous coumarins .

Q. Table 2. CD Spectral Changes in Ct-DNA Upon Ligand Binding

[Coumarin] (µM)ΔEllipticity at 275 nm (%)ΔEllipticity at 245 nm (%)Interpretation
000B-DNA conformation
4-32+15Intercalation-induced helix distortion
Adapted from Ct-DNA interaction studies .

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